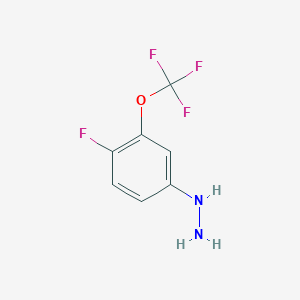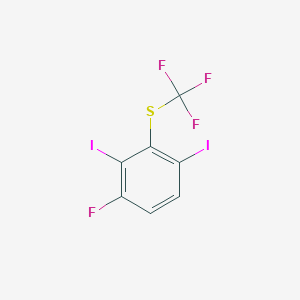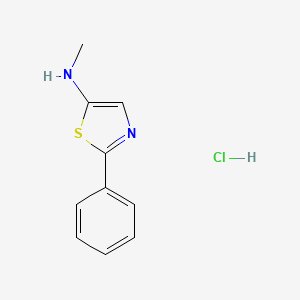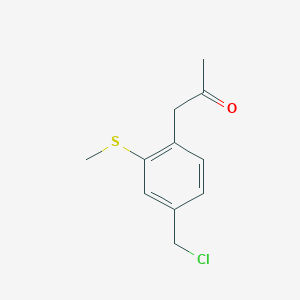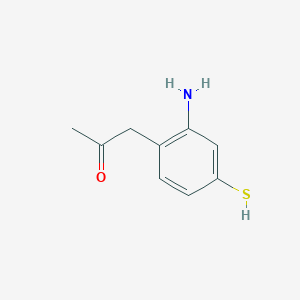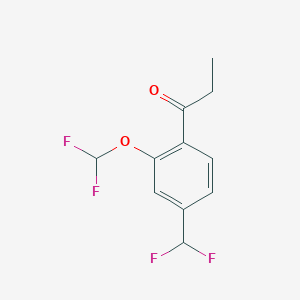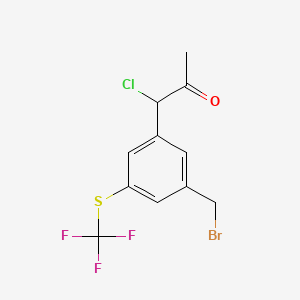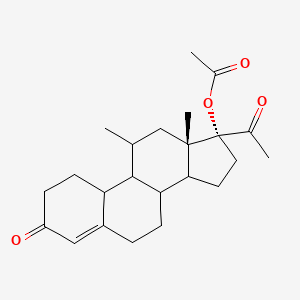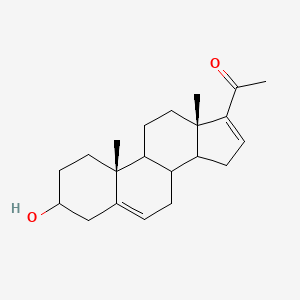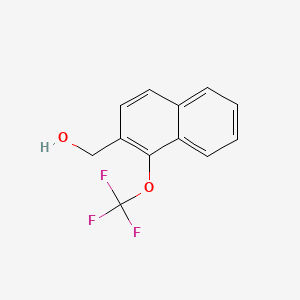
1-Chloro-1-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H12ClF3OS It is a chlorinated ketone with a trifluoromethylthio group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method is the reaction of 3-ethyl-4-(trifluoromethylthio)acetophenone with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-ethyl-4-(trifluoromethylthio)acetophenone+SOCl2→this compound+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-1-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted products depending on the nucleophile used.
Reduction: 1-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-ol.
Oxidation: 1-(3-ethyl-4-(trifluoromethylthio)phenyl)propanoic acid.
Aplicaciones Científicas De Investigación
1-Chloro-1-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-1-(3-methyl-4-(trifluoromethylthio)phenyl)propan-2-one
- 1-Chloro-1-(3-ethyl-4-(methylthio)phenyl)propan-2-one
- 1-Chloro-1-(3-ethyl-4-(trifluoromethyl)phenyl)propan-2-one
Uniqueness
1-Chloro-1-(3-ethyl-4-(trifluoromethylthio)phenyl)propan-2-one is unique due to the presence of both the trifluoromethylthio group and the chlorinated ketone structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C12H12ClF3OS |
|---|---|
Peso molecular |
296.74 g/mol |
Nombre IUPAC |
1-chloro-1-[3-ethyl-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H12ClF3OS/c1-3-8-6-9(11(13)7(2)17)4-5-10(8)18-12(14,15)16/h4-6,11H,3H2,1-2H3 |
Clave InChI |
IEZHGMIEBRAGRB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)C(C(=O)C)Cl)SC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



